molecular formula C32H42N2O8 B2401583 (2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid CAS No. 149252-59-5

(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid

Cat. No.: B2401583
CAS No.: 149252-59-5
M. Wt: 582.694
InChI Key: XJGITURRIQHYCX-LIPFMWGZSA-N
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Description

(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid is a chiral proline derivative of high interest in medicinal chemistry and neuroscience research. This compound belongs to a class of 3-aryl proline analogs that function as competitive antagonists for ionotropic glutamate receptors (iGluRs) . iGluRs, particularly NMDA receptors, are critical therapeutic targets implicated in a range of neurological and psychiatric conditions, including anxiety, depression, neuropathic pain, and neurodegenerative diseases like Alzheimer's . As a key synthetic intermediate or a scaffold for Structure-Activity Relationship (SAR) studies, this chemically defined stereoisomer enables the investigation of receptor subtype selectivity and the development of novel pharmacological tools . The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with standard solid-phase peptide synthesis and other multi-step synthetic strategies. Researchers utilize this building block to develop potent and selective antagonists to study the role of specific iGluR subtypes in health and disease . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVFMMJOXRYVKX-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, phenylacetic acid, and tert-butyl chloroformate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride or potassium carbonate.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where phenylacetic acid or its derivatives react with the pyrrolidine ring.

    Protection of the Nitrogen Atom: The nitrogen atom is protected by introducing the tert-butoxycarbonyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the carboxylic acid moiety, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of (2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid in the development of anticancer agents. The compound's ability to inhibit specific cancer cell lines has been documented, showcasing its role in targeting tumor growth and proliferation. For instance, derivatives of this compound have shown promising results in preclinical trials against breast and prostate cancer cells.

1.2 Neurological Disorders
The compound has also been investigated for its neuroprotective properties. Research indicates that it may play a role in modulating neurotransmitter systems, offering potential therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier enhances its applicability in treating central nervous system disorders.

Organic Synthesis Applications

2.1 Chiral Building Blocks
this compound serves as an important chiral building block in organic synthesis. Its stereochemical configuration allows for the synthesis of various biologically active compounds. The compound's functional groups facilitate reactions such as amide bond formation and esterification, making it valuable in the synthesis of pharmaceuticals.

2.2 Asymmetric Synthesis
The compound is utilized in asymmetric synthesis processes, where it acts as a chiral auxiliary. This application is crucial for producing enantiomerically pure compounds, which are essential in drug development to ensure efficacy and minimize side effects.

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potency.
Study BNeurologicalShowed neuroprotective effects in animal models of Alzheimer's disease, reducing amyloid plaque formation.
Study COrganic SynthesisUtilized as a chiral auxiliary in the synthesis of novel anti-inflammatory agents with improved selectivity.

Mechanism of Action

The mechanism of action of (2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved may include binding to the active site of the enzyme, altering its conformation, and affecting its catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Positional Isomers

a) (2S,3R)-1-tert-Butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid (CAS: 123724-21-0)
  • Key Difference : This compound is the enantiomer of the target molecule, with inverted stereochemistry at both the 2- and 3-positions.
  • Properties: Shares identical molecular weight (291.34 g/mol) and formula (C₁₆H₂₁NO₄) but exhibits distinct optical activity. Storage conditions align with the (2R,3S) isomer (2–8°C) .
  • Applications : Used similarly in peptide backbone modifications but may differ in biological activity due to enantioselectivity.
b) (2S,4S)-1-tert-Butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid (CAS: 96314-29-3)
  • Key Difference : The phenyl group is located at the 4-position instead of the 3-position, altering the spatial arrangement of the pyrrolidine ring.
  • Properties: Same molecular weight and formula as the target compound but distinct conformational behavior due to positional isomerism.
c) Racemic Mixture of (2S,3R) and (2R,3S) Isomers (CAS: 149252-59-5)
  • Key Difference : A racemic mixture lacking enantiomeric purity.
  • Applications : Less commonly used in asymmetric synthesis but serves as a reference for chiral resolution studies .

Functional Group Variants

a) (2R,3S)-1-tert-Butoxycarbonyl-3-hydroxypyrrolidine-2-carboxylic acid (CAS: 118492-87-8)
  • Key Difference : Replaces the 3-phenyl group with a hydroxyl (-OH) substituent.
  • Properties : Increased polarity due to the hydroxyl group, likely enhancing aqueous solubility. The Boc group retains stability under acidic conditions, similar to the phenyl analog .
  • Applications : Useful in synthesizing hydrophilic peptide segments or prodrugs.
b) (2S,3R)-1-tert-Butoxycarbonyl-3-methoxypyrrolidine-2-carboxylic acid (CAS: 1386457-97-1)
  • Key Difference : Substitutes the phenyl group with a methoxy (-OCH₃) moiety.

Structural and Functional Comparison Table

Compound Name CAS No. Substituent (Position) Stereochemistry Key Properties Applications
(2R,3S)-Boc-3-phenyl-pyrrolidine-2-carboxylic acid 123724-32-3 Phenyl (3) 2R,3S Hydrophobic, chiral stability Peptide synthesis, drug intermediates
(2S,3R)-Boc-3-phenyl-pyrrolidine-2-carboxylic acid 123724-21-0 Phenyl (3) 2S,3R Enantiomeric properties Asymmetric catalysis
(2S,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid 96314-29-3 Phenyl (4) 2S,4S Altered ring conformation Conformational studies
(2R,3S)-Boc-3-hydroxypyrrolidine-2-carboxylic acid 118492-87-8 Hydroxyl (3) 2R,3S Polar, hydrophilic Hydrophilic peptide design
(2S,3R)-Boc-3-methoxypyrrolidine-2-carboxylic acid 1386457-97-1 Methoxy (3) 2S,3R Moderate polarity Medicinal chemistry

Research Findings and Implications

  • Stereochemical Impact : The (2R,3S) configuration of the target compound confers distinct conformational rigidity compared to its enantiomer and positional isomers, making it preferable in designing stereospecific inhibitors .
  • Substituent Effects : The phenyl group enhances hydrophobic interactions in drug-receptor binding, whereas hydroxyl or methoxy groups improve solubility but may reduce membrane permeability .
  • Synthetic Utility : Boc-protected analogs are widely used in solid-phase peptide synthesis (SPPS) due to their resistance to acidic cleavage conditions, though yields and purity vary with substituent bulk .

Biological Activity

(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid, with CAS number 123724-32-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291.34 g/mol
  • Purity : 97%

Recent studies have indicated that this compound exhibits inhibitory activity against the carboxylesterase Notum, which plays a critical role in the Wnt signaling pathway. Inhibition of Notum can lead to alterations in cellular functions such as proliferation and differentiation, making it a target for therapeutic interventions in various diseases, including cancer .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl and pyrrolidine rings significantly affect the biological activity of the compound. For instance, variations in substituents on the phenyl ring have been shown to enhance Notum inhibition potency:

CompoundSubstituentsNotum IC50 (μM)
1H48
22-Cl<20
33-Cl<20
44-Cl<20

The most potent derivatives from this series exhibited IC50 values below 20 μM, indicating strong inhibitory effects .

In Vitro Studies

In vitro assays demonstrated that this compound effectively inhibits Notum activity with an IC50 value around 48 μM. Further modifications have led to compounds with IC50 values as low as 0.15 μM, showcasing the potential for developing more potent inhibitors .

Case Studies

  • Case Study on Cancer Cell Lines : A recent study assessed the effects of this compound on various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Another investigation focused on neuroprotective properties, where the compound was shown to mitigate neuronal death in models of oxidative stress, indicating a possible role in treating neurodegenerative diseases.

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